Zbx3PZ7A0F
Description
Zbx3PZ7A0F is a novel organophosphorus flame retardant characterized by a silicon-modified 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivative. Its molecular structure integrates a phenethyl bridge chain and silane coupling agents, enhancing thermal stability and polymer matrix compatibility . Developed for use in epoxy resin (EP) and glass fiber (GF) composites, this compound exhibits superior flame retardancy by promoting char formation and quenching free radicals during combustion. Synthesized via a two-step reaction involving DOPO, phenethyl glycidyl ether, and γ-aminopropyltriethoxysilane, it achieves a phosphorus content of 12.3 wt% and a nitrogen-silicon synergistic effect, optimizing both flame suppression and mechanical reinforcement .
Properties
CAS No. |
849470-12-8 |
|---|---|
Molecular Formula |
C24H29FN6O4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-(2-methyl-1,2,4-triazol-3-yl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C24H29FN6O4/c1-14(2)21-19(10-9-17(32)11-18(33)12-20(34)35)22(15-5-7-16(25)8-6-15)29-23(28-21)30(3)24-26-13-27-31(24)4/h5-10,13-14,17-18,32-33H,11-12H2,1-4H3,(H,34,35)/b10-9+/t17-,18-/m1/s1 |
InChI Key |
QAMJBKXUQQOLPQ-AQRBRUGDSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)C3=NC=NN3C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)C3=NC=NN3C |
Origin of Product |
United States |
Chemical Reactions Analysis
Zbx3PZ7A0F undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Zbx3PZ7A0F has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in biological assays to study its effects on different biological systems.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Zbx3PZ7A0F involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Findings:
Flame Retardancy : this compound’s higher phosphorus content and silicon synergy result in a 34.5% LOI (vs. 32.0% for DiDOPO) and V-0 UL-94 rating, outperforming DiDOPO’s V-1 .
Thermal Stability : Its decomposition temperature (Td5% = 325°C) exceeds both analogs, ensuring stability during polymer processing .
Mechanical Properties : The phenethyl bridge enhances tensile strength (78 MPa) by strengthening epoxy-silane interfacial bonds, addressing brittleness issues in DiDOPO-based composites .
Limitations and Trade-offs
- Cost : this compound’s multi-step synthesis increases production costs compared to single-step DiDOPO.
- Hydrolysis Sensitivity : Silane groups in this compound may degrade in humid environments, requiring protective storage .
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